molecular formula C14H10ClNS2 B2748332 2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole CAS No. 866039-40-9

2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole

Cat. No.: B2748332
CAS No.: 866039-40-9
M. Wt: 291.81
InChI Key: RARQUFXNLYYRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a naphthyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 2-naphthylthiol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The naphthyl group can be reduced to form dihydronaphthyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole.

    Oxidation Reactions: Products include 2-chloro-5-[(2-naphthylsulfinyl)methyl]-1,3-thiazole.

    Reduction Reactions: Products include 2-chloro-5-[(2-dihydronaphthylsulfanyl)methyl]-1,3-thiazole.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylthiazole: A related compound with similar chemical properties but different reactivity due to the presence of a chloromethyl group.

    2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-chloro-5-(naphthalen-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS2/c15-14-16-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARQUFXNLYYRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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